molecular formula C29H20N2O B11553138 N'-[(E)-anthracen-9-ylmethylidene]-9H-fluorene-9-carbohydrazide

N'-[(E)-anthracen-9-ylmethylidene]-9H-fluorene-9-carbohydrazide

Cat. No.: B11553138
M. Wt: 412.5 g/mol
InChI Key: GWNJAIOVZLHZBX-UXHLAJHPSA-N
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Description

N'-[(E)-anthracen-9-ylmethylidene]-9H-fluorene-9-carbohydrazide is a Schiff base derivative characterized by a fluorene core linked to an anthracene moiety via a hydrazide bridge in an E-configuration. This compound belongs to the carbohydrazide family, which is notable for its applications in coordination chemistry, materials science, and medicinal chemistry due to its ability to act as a ligand and its photophysical properties . The molecular formula is C₂₉H₂₀N₂O, with a molecular weight of 412.49 g/mol, distinguishing it from simpler carbohydrazide derivatives by its extended aromatic system .

Properties

Molecular Formula

C29H20N2O

Molecular Weight

412.5 g/mol

IUPAC Name

N-[(E)-anthracen-9-ylmethylideneamino]-9H-fluorene-9-carboxamide

InChI

InChI=1S/C29H20N2O/c32-29(28-25-15-7-5-13-23(25)24-14-6-8-16-26(24)28)31-30-18-27-21-11-3-1-9-19(21)17-20-10-2-4-12-22(20)27/h1-18,28H,(H,31,32)/b30-18+

InChI Key

GWNJAIOVZLHZBX-UXHLAJHPSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2/C=N/NC(=O)C4C5=CC=CC=C5C6=CC=CC=C46

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NNC(=O)C4C5=CC=CC=C5C6=CC=CC=C46

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-9H-FLUORENE-9-CARBOHYDRAZIDE typically involves the condensation reaction between anthracene-9-carbaldehyde and 9H-fluorene-9-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-9H-FLUORENE-9-CARBOHYDRAZIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: :

Biological Activity

N'-[(E)-anthracen-9-ylmethylidene]-9H-fluorene-9-carbohydrazide is a compound of interest in medicinal chemistry, particularly in the context of its potential biological activities. This article provides a detailed overview of its biological properties, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features an anthracene moiety linked to a fluorene structure through a methylene bridge, with a carbohydrazide functional group. Its molecular formula is C22H18N4C_{22}H_{18}N_4, and it possesses unique photophysical properties due to the presence of the polycyclic aromatic hydrocarbons.

Research indicates that compounds with similar structures often exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism typically involves:

  • Caspase Activation : Induction of caspase pathways leading to programmed cell death.
  • Cell Cycle Arrest : Many derivatives have shown the ability to arrest cell cycle progression, particularly at the G2/M phase.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, contributing to cell death in cancer cells.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the anthracene or fluorene components can significantly influence biological activity. For instance, substituents on the anthracene ring can enhance or diminish potency against specific cancer cell lines.

Table 1: Structure-Activity Relationships of Related Compounds

CompoundEC50 (µM)Mechanism of Action
N-(2-Methylphenyl)-9-oxo-9H-fluorene-1-carboxamide0.15 - 0.29Caspase induction, G2/M arrest
N-(Anthracen-9-ylmethylidene)-4-nitroanilineNot specifiedROS generation
This compoundTBDTBD

Case Studies

  • Anticancer Activity : A study demonstrated that similar compounds induced significant apoptosis in T47D breast cancer cells and HCT116 colon cancer cells through caspase activation assays. The lead compound exhibited sub-micromolar potency, suggesting that this compound may have comparable efficacy.
  • Photophysical Studies : Compounds related to this structure have shown interesting photoluminescent properties, which may be leveraged for targeted drug delivery systems or as imaging agents in cancer therapy.
  • In Vivo Studies : Preliminary animal studies indicated reduced tumor growth in models treated with anthracene-based compounds, supporting their potential as therapeutic agents.

Comparison with Similar Compounds

Structural Characterization

X-ray crystallography studies of related compounds (e.g., ) confirm the planar geometry of the anthracene-fluorene system, which facilitates π-π stacking interactions in the solid state. The E-configuration of the imine bond is critical for maintaining conjugation across the aromatic systems, enhancing electronic delocalization . Computational tools like SHELXL () and ORTEP-3 () are commonly employed for structure refinement and visualization .

Physicochemical Properties

Key properties of N'-[(E)-anthracen-9-ylmethylidene]-9H-fluorene-9-carbohydrazide include:

  • logP : Estimated to be >4 (based on analogous compounds in and ), indicating high hydrophobicity due to the anthracene and fluorene groups .
  • Solubility: Limited solubility in polar solvents (e.g., water) but soluble in DMF or dichloromethane, consistent with its aromaticity and molecular weight .

Comparative Analysis with Similar Compounds

Structural Comparisons

Compound Name Core Structure Substituent Molecular Weight (g/mol) Key Feature(s) Reference
This compound Fluorene Anthracene 412.49 Extended conjugation, high logP
N'-[(furan-2-yl)methylidene]-9-hydroxy-9H-fluorene-9-carbohydrazide Fluorene Furan 318.33 Hydroxyl group, lower hydrophobicity (logP 3.21)
N'-[(E)-anthracen-9-ylmethylidene]-2-(biphenyl-2-yloxy)acetohydrazide Acetohydrazide Anthracene + biphenyl 430.50 Biphenyl ether enhances flexibility
N'-[(E)-anthracen-9-ylmethylidene]pyridine-2-carbohydrazide Pyridine Anthracene 325.36 Pyridine ring enables metal coordination

Functional Differences

  • Electronic Properties : The anthracene-fluorene system in the target compound exhibits broader absorption spectra compared to furan or pyridine derivatives due to extended conjugation .
  • Coordination Chemistry : Pyridine-containing analogs (e.g., ) show stronger metal-binding capabilities than fluorene-based derivatives, which lack heteroatoms for chelation .
  • Hydrogen Bonding : Compounds with hydroxyl or amide groups (e.g., ) participate in stronger intermolecular hydrogen bonding, influencing crystal packing and solubility .

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